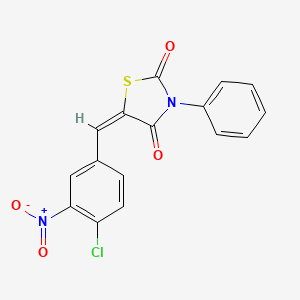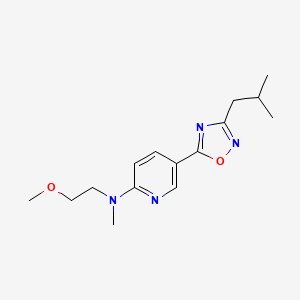
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic compound with potential therapeutic applications in various neurological disorders. This compound belongs to the thiazolidinedione family, which is known for its insulin-sensitizing properties. In recent years, CNB-001 has gained attention for its neuroprotective and anti-inflammatory effects, making it a promising candidate for treating neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its neuroprotective effects through multiple pathways, including reducing oxidative stress, inhibiting apoptosis, and modulating inflammation. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting neuronal survival and growth.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase levels of BDNF, and improve mitochondrial function. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments is its neuroprotective and anti-inflammatory effects, which make it a promising candidate for treating neurodegenerative diseases. However, one limitation is the relatively low yield of the synthesis process, which may limit its availability for large-scale studies.
Future Directions
There are several future directions for research on 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is investigating its mechanism of action in more detail, which may help identify new targets for drug development. Additionally, there is a need for further studies to evaluate the safety and efficacy of 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione in human clinical trials.
Synthesis Methods
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process starting from 2,4-thiazolidinedione. The first step involves the nitration of 4-chlorobenzaldehyde to obtain 4-chloro-3-nitrobenzaldehyde. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a base to obtain 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of this reaction is typically around 50%.
Scientific Research Applications
5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of traumatic brain injury, stroke, and Parkinson's disease. 5-(4-chloro-3-nitrobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory effects, which may be beneficial in treating neuroinflammatory disorders such as multiple sclerosis.
properties
IUPAC Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4S/c17-12-7-6-10(8-13(12)19(22)23)9-14-15(20)18(16(21)24-14)11-4-2-1-3-5-11/h1-9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPIANFCGHIZMA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5116915.png)
![N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
![N-[3-(4-morpholinyl)propyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5116946.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)

![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)
![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)
![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)